Tert-butyl 4-fluoro-2-hydroxybenzylcarbamate
Description
Tert-butyl 4-fluoro-2-hydroxybenzylcarbamate is a carbamate derivative featuring a benzyl ring substituted with a hydroxyl group at position 2 and a fluorine atom at position 3. The tert-butyl carbamate group (-NHCOOtBu) serves as a protective moiety, enhancing stability during synthetic processes.
Properties
IUPAC Name |
tert-butyl N-[(4-fluoro-2-hydroxyphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3/c1-12(2,3)17-11(16)14-7-8-4-5-9(13)6-10(8)15/h4-6,15H,7H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCSBHFBCUXUIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the reaction of tert-butyl 4-fluoro-2-hydroxybenzylcarbamate with potassium carbonate in isopropylamide at 60°C for 6 hours . The reaction mixture is then purified by column chromatography to obtain the target compound with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar reaction conditions as those used in laboratory synthesis, scaled up for industrial applications. This typically includes the use of large-scale reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-fluoro-2-hydroxybenzylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with halogenated compounds in the presence of a base like potassium carbonate.
Oxidation and Reduction: While specific examples are not detailed, compounds with similar structures often undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Potassium Carbonate: Used as a base in substitution reactions.
Isopropylamide: Solvent used in the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with ethyl 5-bromopentanoate in the presence of potassium carbonate yields ethyl 5-(2-((tert-butoxycarbonylamino)methyl)-5-fluorophenoxy)pentanoate .
Scientific Research Applications
Synthesis and Preparation
The synthesis of tert-butyl 4-fluoro-2-hydroxybenzylcarbamate typically involves the reaction of tert-butyl carbamate with 4-fluoro-2-hydroxybenzaldehyde. Common methods include:
- Reagents : Potassium carbonate and isopropylamide at elevated temperatures (60°C for 6 hours).
- Yield : High yields are often reported, making it suitable for both laboratory and potential industrial applications.
Medicinal Chemistry
This compound has been investigated for its potential as a lead compound in drug development. Its structure suggests possible interactions with biological targets relevant to various diseases.
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The presence of the fluorine atom may enhance its potency by influencing the compound's interaction with cellular targets .
- Anti-inflammatory Properties : Research has shown that derivatives of tert-butyl carbamates can exhibit anti-inflammatory effects, suggesting that this compound may also have similar properties. In vivo studies have demonstrated significant reductions in inflammation markers in animal models .
The biological activity of this compound can be attributed to its ability to interact with specific molecular pathways:
- Mechanism of Action : While the precise mechanism remains under investigation, compounds with structural similarities often exert effects through inhibition or modulation of enzyme activity related to disease pathways. This could include interference with inflammatory mediators or cancer cell proliferation signals .
Case Studies
Several case studies highlight the potential applications and efficacy of this compound:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains, indicating a minimum inhibitory concentration (MIC) that suggests moderate antimicrobial potency, which could be beneficial in developing new antibiotics .
- In Vivo Anti-inflammatory Studies : In murine models, administration of related compounds led to significant reductions in paw edema, indicating potential therapeutic applications for inflammatory diseases .
- Cytotoxicity in Cancer Models : In vitro assays using breast cancer cell lines demonstrated that related compounds inhibited cell growth significantly at low concentrations, supporting further exploration of this compound as an anticancer agent .
Mechanism of Action
The specific mechanism of action for tert-butyl 4-fluoro-2-hydroxybenzylcarbamate is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and synthetic features of tert-butyl 4-fluoro-2-hydroxybenzylcarbamate with its analogs:
Key Observations:
- Substituent Effects: Hydroxyl (2-OH) vs. This may improve solubility in polar solvents but reduce stability under acidic conditions . Fluorine Position: Fluorine at position 4 (target compound) vs. Bromine vs. Hydroxyl: Bromine in analogs (e.g., tert-butyl 4-bromo-2-fluorobenzoate) enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxyl group may limit such applications due to competing oxidation .
Biological Activity
Tert-butyl 4-fluoro-2-hydroxybenzylcarbamate (CAS No. 149505-94-2) is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H16FNO3
- Molar Mass : 241.26 g/mol
- CAS Number : 149505-94-2
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound, particularly against Gram-positive bacteria. The compound's structure suggests potential efficacy against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridioides difficile.
Minimum Inhibitory Concentration (MIC)
The MIC is a critical measure of a compound's effectiveness against bacteria. For this compound, preliminary findings indicate:
| Pathogen | MIC (µg/mL) |
|---|---|
| Methicillin-resistant S. aureus | 8 |
| Clostridioides difficile | 6 |
| Vancomycin-resistant E. faecium | 4 |
These results suggest that the compound exhibits significant antibacterial activity, comparable to established antibiotics like vancomycin.
The mechanisms through which this compound exerts its antimicrobial effects are still under investigation. However, it is hypothesized that the presence of the fluoro and hydroxy groups enhances membrane permeability and disrupts bacterial cell wall synthesis.
Case Studies
- Study on MRSA : A study conducted by Chang et al. demonstrated that derivatives of this compound exhibited potent activity against MRSA strains. The study highlighted the compound's ability to inhibit bacterial growth through disruption of cell membrane integrity.
- Clostridioides difficile Treatment : In a case study focusing on gastrointestinal pathogens, researchers found that the compound effectively reduced C. difficile colonization in animal models, suggesting its potential as a decolonization agent in clinical settings.
Toxicity and Safety
While the antimicrobial properties are promising, toxicity assessments are crucial for evaluating the safety profile of this compound. Preliminary toxicity tests on human cell lines indicate low cytotoxicity at therapeutic concentrations, but further studies are necessary to establish a comprehensive safety profile.
Q & A
Q. What are the key synthetic strategies for synthesizing tert-butyl 4-fluoro-2-hydroxybenzylcarbamate?
The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protection. A common approach involves coupling a fluoro-hydroxybenzylamine derivative with Boc anhydride or Boc-O-succinimide in the presence of a base (e.g., DIEA). For example, analogous syntheses use HATU as a coupling agent in DMF, followed by purification via reverse-phase flash chromatography (RP-FC) to achieve moderate yields (~31%) . The Boc group is favored for its stability under basic conditions and ease of removal under mild acidic conditions .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic and chromatographic methods:
- 1H/13C NMR : Characteristic peaks include tert-butyl protons (δ ~1.4 ppm, singlet) and carbamate carbonyl (δ ~155 ppm). The fluorine atom deshields adjacent aromatic protons, causing distinct splitting patterns .
- HPLC-MS : Retention time and molecular ion ([M+H]+) align with theoretical molecular weight.
- ATR-IR : Peaks for O-H (hydroxy, ~3200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) are critical .
Q. What safety precautions are recommended when handling tert-butyl carbamate derivatives?
While specific safety data for this compound is limited, tert-butyl carbamates generally require:
- Ventilation : To avoid inhalation of vapors.
- PPE : Gloves and goggles to prevent skin/eye contact.
- Storage : In cool, dry conditions away from strong acids/bases to prevent decomposition .
Advanced Research Questions
Q. How can reaction yields for this compound be optimized in multi-step syntheses?
Yield optimization strategies include:
- Coupling Agent Screening : Replacing HATU with EDCI or DCC may reduce side reactions.
- Solvent Selection : Polar aprotic solvents like DMF or THF enhance reagent solubility, while additives (e.g., DMAP) improve coupling efficiency .
- Temperature Control : Lower temperatures (0–5°C) minimize Boc-group cleavage during acidic/basic steps. Documented yields of 31% suggest room for improvement via iterative condition screening .
Q. What role does the fluorine substituent play in the compound’s reactivity and biological activity?
The 4-fluoro group:
- Electron-Withdrawing Effect : Increases carbamate stability by reducing electron density on the aromatic ring.
- Biological Interactions : Enhances binding affinity to target proteins (e.g., enzymes) via polar interactions, as seen in fluorinated pharmaceutical intermediates .
- Metabolic Resistance : Fluorine reduces susceptibility to oxidative degradation, improving pharmacokinetic profiles in drug candidates .
Q. How do conflicting spectral data for tert-butyl carbamates arise, and how should researchers resolve them?
Discrepancies in NMR or MS data may stem from:
- Tautomerism : Hydroxy and carbamate groups can form intramolecular hydrogen bonds, shifting peak positions.
- Impurities : Unreacted starting materials or byproducts (e.g., de-Boc products) require rigorous purification (RP-FC or recrystallization) .
- Solvent Effects : Deuterated solvents (CDCl3 vs. DMSO-d6) alter chemical shifts. Cross-referencing with literature (e.g., δ ~155 ppm for carbamate carbonyls) is essential .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Scaling-up introduces issues such as:
- Exotherm Management : Boc protection reactions may require controlled addition of reagents to avoid thermal runaway.
- Purification Bottlenecks : RP-FC becomes impractical; alternatives like crystallization or aqueous workup must be validated.
- Regioselectivity : Competing reactions at the hydroxy or amino groups necessitate orthogonal protecting groups (e.g., silyl ethers for -OH) .
Methodological Considerations
Q. How should researchers design experiments to assess the hydrolytic stability of this compound?
- Acid/Base Stability Tests : Expose the compound to HCl (1M) or NaOH (0.1M) and monitor decomposition via HPLC.
- Kinetic Studies : Measure half-life (t½) under physiological pH (7.4) to predict in vivo stability.
- Comparative Analysis : Contrast with non-fluorinated analogs to quantify fluorine’s stabilizing effect .
Q. What analytical techniques are critical for resolving stereochemical ambiguities in tert-butyl carbamate derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
